molecular formula C16H13N3O3 B5147369 Methyl 2-methyl-5-oxo-6-(pyridin-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Methyl 2-methyl-5-oxo-6-(pyridin-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B5147369
M. Wt: 295.29 g/mol
InChI Key: MHOMJOJQEBIRNE-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-oxo-6-(pyridin-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a complex organic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-oxo-6-(pyridin-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the pyridine ring: This step may involve a coupling reaction using pyridine derivatives.

    Esterification: The final step often involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-oxo-6-(pyridin-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of the keto group to an alcohol.

    Substitution: Substitution reactions at the pyridine or naphthyridine rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-5-oxo-6-(pyridin-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine derivatives: Compounds with similar core structures but different substituents.

    Pyridine derivatives: Compounds with pyridine rings and varying functional groups.

Uniqueness

Methyl 2-methyl-5-oxo-6-(pyridin-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-methyl-5-oxo-6-pyridin-2-yl-1,6-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-10-11(16(21)22-2)9-12-13(18-10)6-8-19(15(12)20)14-5-3-4-7-17-14/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOMJOJQEBIRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)C3=CC=CC=N3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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